![molecular formula C21H17N3O B2648910 7-[Phenyl(pyridin-2-ylamino)methyl]quinolin-8-ol CAS No. 304685-32-3](/img/structure/B2648910.png)
7-[Phenyl(pyridin-2-ylamino)methyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-[Phenyl(pyridin-2-ylamino)methyl]quinolin-8-ol, also known as PPMQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPMQ is a quinoline derivative that has a unique structure, making it a promising candidate for drug development.
Scientific Research Applications
Inhibition of HMGB1-Mediated Caspase-11 Signaling
This compound, also known as 8-ol or NSC84094, has been identified as a specific inhibitor of HMGB1-mediated caspase-11 signaling . It directly targets HMGB1 and changes its secondary conformation, disrupting the interaction between LPS and HMGB1 and inhibiting the HMGB1-mediated delivery of LPS into the cytosol . This has significant implications for the treatment of sepsis, an inflammatory syndrome secondary to infection .
Protection Against Lipopolysaccharide-Induced Lethality in Endotoxemia
The compound has been shown to significantly reduce the release of IL-1α and IL-1β, protecting against caspase-11–mediated organ injury and lethality in endotoxemic mice . This suggests that the HMGB1–caspase-11 pathway is a potential drug target in lethal immune disorders .
Anti-Fibrosis Activity
While not directly related to “7-[Phenyl(pyridin-2-ylamino)methyl]quinolin-8-ol”, it’s worth noting that similar compounds with a pyridin-2-yl structure have been synthesized and evaluated for their anti-fibrosis activity . These compounds were found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Synthesis of Heterocyclic Compounds
The compound can be used in the synthesis of novel heterocyclic compounds with potential biological activities . This is an important component of medicinal chemistry and chemical biology .
properties
IUPAC Name |
7-[phenyl-(pyridin-2-ylamino)methyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c25-21-17(12-11-16-9-6-14-23-20(16)21)19(15-7-2-1-3-8-15)24-18-10-4-5-13-22-18/h1-14,19,25H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPVVFZPXKODBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[Phenyl(pyridin-2-ylamino)methyl]quinolin-8-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.